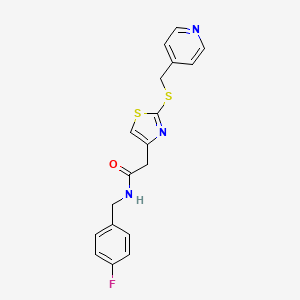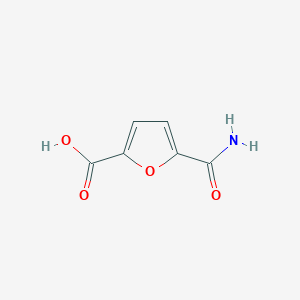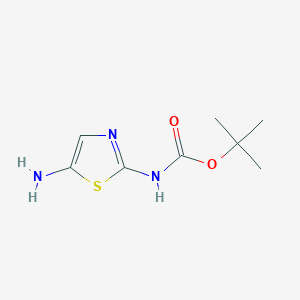![molecular formula C24H20Cl2N4OS B2891043 2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether CAS No. 477858-76-7](/img/structure/B2891043.png)
2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups such as dichlorophenyl, pyrrole, thiophene, and pyrazolopyrimidine . These groups are common in many pharmaceuticals and agrochemicals, suggesting potential applications in these areas.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups . Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its structure.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds related to pyrazole derivatives, showing significant in vitro antimicrobial and higher anticancer activity compared to the reference drug doxorubicin. This implies potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis in Transfer Hydrogenation
Magubane et al. (2017) explored the use of pyrazolyl compounds in catalyzing the transfer hydrogenation of ketones. This research indicates the compound's potential role in chemical synthesis, particularly in facilitating specific types of reduction reactions (Magubane, Alam, Ojwach, & Munro, 2017).
Crystallographic Studies
Rodier, Belaissaoui, Morpain, & Laude (1994) conducted a crystallographic study on a related pyrazole compound. This research contributes to the understanding of molecular structures, which is crucial in drug design and material science (Rodier et al., 1994).
Reactivity with Hydrazines
Mikhed’kina, Bylina, Mel’nik, & Kozhich (2009) explored the reactivity of a similar ethyl pyrazole compound with substituted hydrazines, leading to regioisomeric pyrazoles. This study contributes to organic chemistry, particularly in synthesizing diverse pyrazole-based structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Antibacterial Agents
Azab, Youssef, & El-Bordany (2013) synthesized new heterocyclic compounds, including pyrazole derivatives, with potential as antibacterial agents. This highlights the role of such compounds in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Functional Derivatives
Dikusar et al. (2018) investigated the synthesis of functional derivatives from a related ethyl pyridine compound. This research is significant in the field of synthetic organic chemistry, expanding the repertoire of available compounds for various applications (Dikusar et al., 2018).
Computational Studies
Singh, Rawat, & Sahu (2014) conducted a computational study on a pyrrole chalcone derivative, providing insights into the molecular interactions and potential for forming heterocyclic compounds. Such studies are crucial in theoretical chemistry and drug design (Singh, Rawat, & Sahu, 2014).
Lyotropic Liquid Crystal Fabrication
Ma et al. (2010) studied the aggregation behavior of a polyoxyethylene amphiphile in an ionic liquid, contributing to the understanding of liquid crystal formation and its applications in materials science (Ma et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-14-4-5-15(2)29(14)21-9-11-32-24(21)19-13-23-27-10-8-20(30(23)28-19)16(3)31-22-7-6-17(25)12-18(22)26/h4-13,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGRWJBQRDTLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C(C)OC5=C(C=C(C=C5)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)





![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)



![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

